molecular formula C9H7NO3S B11763135 2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid

2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid

Cat. No.: B11763135
M. Wt: 209.22 g/mol
InChI Key: QTNXZEALACPPBY-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid is a compound that belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or acids, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with an aldehyde under acidic conditions to form the benzothiazole ring . Another approach involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as the use of CO2 and hydrosilane in the presence of catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been developed to achieve high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzothiazole derivatives .

Scientific Research Applications

2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c11-4-8-10-6-3-5(9(12)13)1-2-7(6)14-8/h1-3,11H,4H2,(H,12,13)

InChI Key

QTNXZEALACPPBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(S2)CO

Origin of Product

United States

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